Dimethyl isophthalate

Gas Barrier Polymers PET Packaging Antiplasticization

Design your copolyester properties with precision. Dimethyl isophthalate (DMI) provides a meta-substituted kinked structure that DMT (para) cannot. Achieve tunable crystallinity—from semi-crystalline (<10 mol%) to fully amorphous (20–90 mol%). For PET packaging, a 3 wt% DMI additive significantly reduces O₂/CO₂/He permeability by reducing free volume more effectively than DMT. Complete biodegradation occurs in just 1 day vs. 5 days for DMT. Source ≥99% purity DMI to improve shelf life, flexibility, and sustainability in your advanced polymer manufacturing.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 1459-93-4
Cat. No. B047668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl isophthalate
CAS1459-93-4
Synonyms1,3-Benzenedicarboxylic Acid 1,3-Dimethyl Ester;  1,3-Benzenedicarboxylic Acid Dimethyl Ester;  Dimethyl Ester Isophthalic Acid;  1,3-Di(methoxycarbonyl)benzene;  DMIP;  Dimethyl 1,3-Benzenedicarboxylate;  Dimethyl Isophthalate;  Dimethyl Isophthalate-malei
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)C(=O)OC
InChIInChI=1S/C10H10O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h3-6H,1-2H3
InChIKeyVNGOYPQMJFJDLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in alcohol.
In water, 290 mg/L, temperature not specified

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Isophthalate (CAS 1459-93-4) for High-Performance Polyester Modification: Procurement Specifications and Core Differentiation


Dimethyl isophthalate (DMI; CAS 1459-93-4) is an aromatic dimethyl ester with the meta-substituted benzene-1,3-dicarboxylate structure, distinct from its ortho (dimethyl phthalate, DMP) and para (dimethyl terephthalate, DMT) isomers [1]. DMI is a white crystalline solid (mp 64–68°C) that is insoluble in water but soluble in alcohols, and serves as a critical comonomer in specialty polyester synthesis [2]. Its meta-configuration introduces controlled chain kinks and altered crystallization kinetics in copolyesters, enabling performance attributes that cannot be replicated by the more commodity-focused para-isomer DMT or ortho-isomer DMP [3].

Dimethyl Isophthalate Procurement Risks: Why Para- or Ortho-Isomers Cannot Substitute Without Compromising Material Performance


Despite sharing the same molecular formula, the three dimethyl phthalate isomers exhibit distinct physicochemical and biological behaviors that directly impact polymer properties and analytical outcomes [1]. DMI’s meta-substitution pattern creates a non-linear, kinked geometry in the polymer backbone, whereas DMT’s para-substitution yields a linear, rigid chain and DMP’s ortho-substitution results in a highly sterically hindered conformation [2]. These structural differences manifest as quantifiable divergences in crystallization kinetics, gas barrier performance, and biodegradation rates—parameters that are critical for end-use applications in packaging, fibers, and sustainable materials [3].

Dimethyl Isophthalate (DMI) Comparative Performance Evidence: Quantified Advantages for Polymer Synthesis and Analytical Applications


Superior Gas Barrier Enhancement in PET Blends: DMI vs. DMT at Equivalent Loadings

When incorporated into amorphous PET at 3 wt% loading, DMI provides enhanced barrier improvement to oxygen, carbon dioxide, and helium compared to equivalent loadings of dimethyl terephthalate (DMT) [1]. The effect is attributed to a greater reduction in fractional free volume upon DMI incorporation, as measured by positron annihilation lifetime spectroscopy [1].

Gas Barrier Polymers PET Packaging Antiplasticization

Faster Biodegradation Kinetics: DMI Transformation by Rhodococcus rubber Sa

In a comparative study using Rhodococcus rubber Sa, dimethyl isophthalate (DMI) was transformed completely in 1 day at a concentration of 80 mg/L, significantly faster than both dimethyl phthalate (DMP, 9 days) and dimethyl terephthalate (DMT, 5 days) [1]. The higher maximum transformation rate and shorter lag time for DMI indicate that the meta-isomer is the most readily biodegradable among the three phthalate diester isomers under these conditions [1].

Biodegradation Environmental Fate Phthalate Esters

Tailored Crystallization Kinetics in Copolyesters: DMI Incorporation Reduces Crystallization Rate and Increases Activation Energy

Incorporation of dimethyl isophthalate (DMI) units into poly(ethylene terephthalate) (PET) backbones systematically reduces the non-isothermal crystallization rate and increases the crystallization activation energy compared to pure PET or low-DMI copolyesters [1]. For copolyesters containing ≤10 mol% DMI, the Avrami exponent remains between 2.8 and 3.5, indicating that the nucleation and growth mechanisms are unchanged from PET, but the overall crystallization rate is decreased [1]. Copolyesters with 20–90 mol% DMI are completely amorphous [1].

Polymer Crystallization Copolyester Synthesis Thermal Properties

Distinct Ion Mobility and Hydration Behavior for Analytical Discrimination

Under atmospheric pressure chemical ionization (APCI) conditions, dimethyl isophthalate (DMIP, meta) exhibits a distinct ion mobility and hydration cluster distribution compared to its ortho (DMP) and para (DMTP) isomers [1]. While DMP undergoes almost exclusive proton transfer to form M·H+ ions, DMIP and DMTP form hydrated clusters M·H+·(H2O)n with n = 1-3 for DMIP and n = 0-2 for DMTP, reflecting differences in proton affinity and hydration energies driven by the substitution pattern [1].

Ion Mobility Spectrometry Analytical Chemistry Isomer Differentiation

Optimal Deployment Scenarios for Dimethyl Isophthalate Based on Verifiable Performance Differentiation


High-Barrier PET Packaging with Enhanced Gas Impermeability

For PET bottles and films requiring extended shelf life for oxygen-sensitive products (e.g., carbonated beverages, fresh produce), DMI should be prioritized over DMT as an antiplasticizer additive. At 3 wt% loading, DMI delivers superior barrier improvement to O2, CO2, and He by reducing fractional free volume more effectively than DMT [1]. This enables thinner packaging walls or longer product shelf life without reformulation.

Amorphous and Semi-Crystalline Copolyester Engineering for Specialty Fibers and Films

DMI is the preferred comonomer for synthesizing copolyesters with tailored crystallinity. By controlling the DMI content in poly(ethylene isophthalate-co-terephthalate) copolyesters, manufacturers can produce materials ranging from semi-crystalline (≤10 mol% DMI) to fully amorphous (20–90 mol% DMI) [2]. This tunability is not achievable with DMT alone and is essential for applications requiring specific transparency, flexibility, or dyeability.

Environmentally Preferable Phthalate Diester for Biodegradation-Prone Applications

In scenarios where phthalate esters may enter wastewater or environmental compartments, DMI offers a quantifiable advantage in biodegradation kinetics. Studies show complete transformation of DMI by Rhodococcus rubber Sa in 1 day, compared to 5 days for DMT and 9 days for DMP [3]. This faster degradation profile may support sustainability claims and reduce environmental persistence concerns in applications such as water-dispersible resins or sizing agents.

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